N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is characterized by the presence of a thiazole ring, a benzamide group, and a tert-butylphenyl substituent, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 2-aminobenzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, it interferes with cell proliferation and induces apoptosis through the modulation of signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substituents and specific biological targets.
4-tert-butyl-N-(4-sec-butylphenyl)benzamide: This compound has similar structural features but differs in its substituents, leading to variations in its chemical and biological properties.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds are structurally related and exhibit neuraminidase inhibitory activity, highlighting their potential use in antiviral therapies.
This compound stands out due to its unique combination of substituents, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-20(2,3)16-11-9-14(10-12-16)17-13-24-19(21-17)22-18(23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRHZBDLVBXHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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